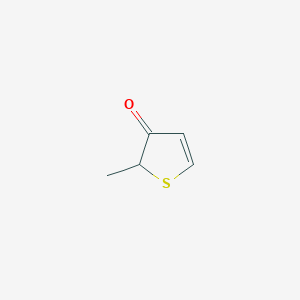
2-methylthiophen-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylthiophen-3(2H)-one is an organosulfur compound with the molecular formula C5H6OS It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylthiophen-3(2H)-one can be achieved through several methods. One common approach involves the halogenation of 2-methylthiophene followed by oxidation. For example, 2-methylthiophene can be brominated to form 3-bromo-2-methylthiophene, which is then oxidized to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. One such method is the Grignard reaction, where 3-bromo-2-methylthiophene is treated with a Grignard reagent (e.g., i-PrMgCl/LiCl) in tetrahydrofuran (THF) to form the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-methylthiophen-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Halogenated thiophenes and other substituted derivatives.
Applications De Recherche Scientifique
2-methylthiophen-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 2-methylthiophen-3(2H)-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can participate in radical reactions, where it forms reactive intermediates that can further react with other molecules. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methylthiophene: A closely related compound with a similar structure but without the ketone group.
3-methylthiophene: Another thiophene derivative with a methyl group at a different position.
Thiophene-2-carboxaldehyde: A thiophene derivative with an aldehyde group instead of a ketone.
Uniqueness
2-methylthiophen-3(2H)-one is unique due to the presence of the ketone group, which imparts different chemical reactivity compared to other thiophene derivatives. This functional group allows for a wider range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C5H6OS |
|---|---|
Poids moléculaire |
114.17 g/mol |
Nom IUPAC |
2-methylthiophen-3-one |
InChI |
InChI=1S/C5H6OS/c1-4-5(6)2-3-7-4/h2-4H,1H3 |
Clé InChI |
FJBBEVYUHCNLKE-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)C=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


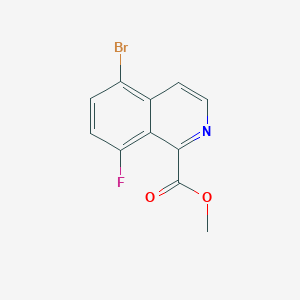
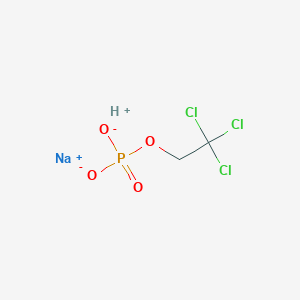
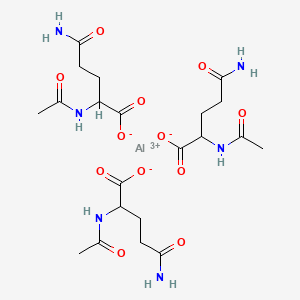
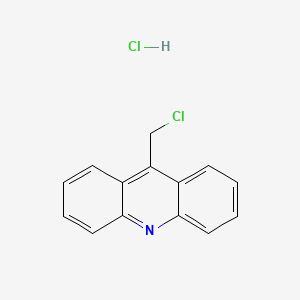
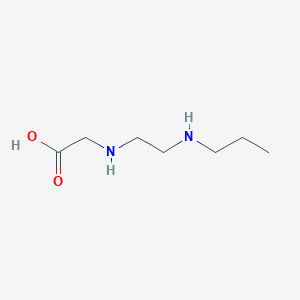



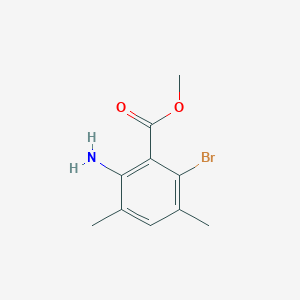
![1'-Benzyl-6-bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13124656.png)
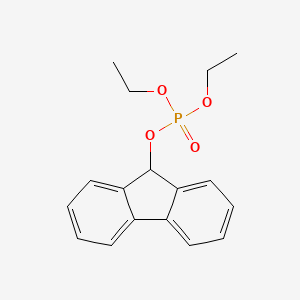

![2-([1,1'-Biphenyl]-4-yl)pyridine](/img/structure/B13124665.png)
![Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-B]indole-11-carboxylate](/img/structure/B13124669.png)
